4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Description

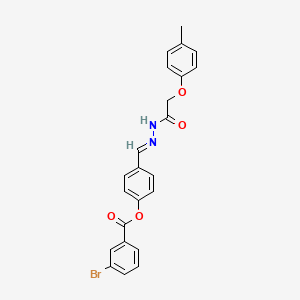

Chemical Structure and Properties The compound 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CAS: 303083-08-1) features a central carbohydrazonoyl group linking a 4-methylphenoxyacetyl moiety to a phenyl ring substituted with a 3-bromobenzoate ester. Its molecular formula is C₂₃H₁₉BrN₂O₄, with a molecular weight of 467.319 g/mol . The E-configuration of the hydrazone group is critical for its stereochemical stability .

Synthetic Relevance This compound belongs to a class of hydrazone derivatives, which are widely explored in medicinal and materials chemistry due to their versatility in hydrogen bonding and π-π stacking interactions.

Properties

CAS No. |

303083-08-1 |

|---|---|

Molecular Formula |

C23H19BrN2O4 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |

InChI |

InChI=1S/C23H19BrN2O4/c1-16-5-9-20(10-6-16)29-15-22(27)26-25-14-17-7-11-21(12-8-17)30-23(28)18-3-2-4-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |

InChI Key |

CGSUEPNDUYMLRZ-AFUMVMLFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method starts with the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methylphenoxyacetyl hydrazide. The final step involves the condensation of 4-methylphenoxyacetyl hydrazide with 3-bromobenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the benzoate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Analog 1: 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

- Molecular Formula : C₂₃H₁₉BrN₂O₄ (identical to the target compound)

- Key Difference: The methyl group is positioned at the ortho-position of the phenoxy ring instead of the para-position .

- Impact : This positional isomerism may alter crystallinity and solubility. Computational studies suggest that steric hindrance from the ortho-methyl group could reduce intermolecular packing efficiency compared to the para-substituted analog .

Analog 2: 4-(2-((3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

- Molecular Formula : C₂₄H₂₁BrN₂O₆

- Key Difference: Replacement of the 4-methylphenoxy group with a 3,4,5-trimethoxybenzoyl moiety .

- Impact : The electron-rich trimethoxy group enhances polarity, increasing water solubility. However, the bulkier substituent may reduce membrane permeability in biological systems .

| Compound | Molecular Formula | Substituent Position/Group | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target Compound | C₂₃H₁₉BrN₂O₄ | 4-Methylphenoxy | 467.319 | 303083-08-1 |

| Analog 1 (ortho-methyl) | C₂₃H₁₉BrN₂O₄ | 2-Methylphenoxy | 467.319 | CID 9565140 |

| Analog 2 (trimethoxybenzoyl) | C₂₄H₂₁BrN₂O₆ | 3,4,5-Trimethoxybenzoyl | 513.3 | 303086-76-2 |

Variations in the Bromobenzoate Group

Analog 3: 4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate

- Molecular Formula : C₂₃H₁₈Br₂N₂O₄

- Key Difference: The bromine atom is at the para-position of the benzoate ring, and an additional bromine is present on the phenoxy group .

Analog 4: 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

- Molecular Formula : C₂₃H₁₈BrN₃O₅

- Key Difference: Replacement of the phenoxy group with a 4-methoxyanilino group .

- Impact: The anilino group introduces hydrogen-bonding capacity, which could improve binding affinity in enzyme inhibition studies.

| Compound | Molecular Formula | Bromobenzoate Substitution | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | C₂₃H₁₉BrN₂O₄ | 3-Bromo | 4-Methylphenoxy | 467.319 |

| Analog 3 | C₂₃H₁₈Br₂N₂O₄ | 4-Bromo + 2-Bromo-4-methylphenoxy | Dual bromination | 566.21 |

| Analog 4 | C₂₃H₁₈BrN₃O₅ | 3-Bromo | 4-Methoxyanilino | 488.32 |

Solubility and Stability

- The trimethoxybenzoyl analog (Analog 2) exhibits higher predicted water solubility due to polar methoxy groups but may suffer from hydrolytic instability under acidic conditions .

- The ortho-methyl analog (Analog 1) shows lower melting points in computational models, attributed to reduced crystal lattice energy .

Biological Activity

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a synthetic compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a complex structure that includes a bromobenzoate moiety and a carbohydrazone linkage, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 450.35 g/mol |

| CAS Number | 880035-34-7 |

| SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Antimicrobial Activity

Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may show activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, revealing moderate inhibitory effects.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Hydrazones have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. In vitro studies using human cancer cell lines have shown that this compound can inhibit cell proliferation and promote apoptosis, indicating its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms and cancer cells.

- Induction of Oxidative Stress : By generating ROS, the compound could lead to cellular damage and apoptosis in target cells.

- Interaction with DNA : The presence of the hydrazone functional group suggests potential intercalation with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was evaluated against several pathogens. The results indicated that at concentrations above 50 µg/mL, significant inhibition zones were observed for both S. aureus and E. coli. Further testing is needed to determine minimum inhibitory concentrations (MICs).

Study on Anticancer Activity

A recent study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step reaction involving (i) coupling of 4-methylphenoxyacetyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate, followed by (ii) esterification with 3-bromobenzoyl chloride. Key steps include controlling stoichiometry (e.g., 1.00 equiv. of reagents as in ) and using anhydrous solvents (e.g., DMF or THF) under nitrogen. Optimization involves varying reaction temperature (e.g., 80°C in ) and time, with purification via column chromatography (e.g., silica gel eluted with ethyl acetate/petroleum ether mixtures ).

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the connectivity of the carbohydrazonoyl and bromobenzoate moieties. X-ray crystallography (as in and ) provides definitive proof of molecular geometry and crystal packing. Mass spectrometry (HRMS) validates the molecular weight (e.g., ~570 g/mol based on analogs in ). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and hydrazone (N-H) stretches .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology : Discrepancies between Density Functional Theory (DFT)-predicted spectra (e.g., NMR chemical shifts) and experimental results may arise from solvation effects or crystal packing. To resolve these:

Perform solvent-dependent NMR studies to assess environmental impacts.

Compare experimental X-ray structures () with DFT-optimized gas-phase geometries.

Use hybrid functionals (e.g., B3LYP-D3) incorporating dispersion forces for better agreement .

Q. How can the reactivity of the carbohydrazonoyl moiety be exploited for derivatization in drug discovery?

- Methodology : The hydrazone group (-NH-N=C-) is a versatile site for functionalization:

- Condensation reactions : React with aldehydes/ketones to form Schiff bases.

- Coordination chemistry : Chelate metal ions (e.g., Cu, Zn) for catalytic or antimicrobial studies.

- Photocleavage : Leverage the hydrazone’s sensitivity to UV light for controlled release applications (analogous to phenacyl esters in ) .

Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?

- Methodology : Polymorphism is common in brominated aromatics due to varied packing motifs. Strategies include:

- Screening solvent systems (e.g., ethanol/water vs. dichloromethane/hexane).

- Slow evaporation at controlled temperatures (e.g., 25°C).

- Seeding with pre-characterized crystals (see for analogous bromophenyl structures) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature?

- Methodology :

Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at elevated temperatures (40–80°C).

Monitor via HPLC/LC-MS to identify degradation products (e.g., hydrolysis of the ester or hydrazone groups).

Use Arrhenius kinetics to predict shelf-life .

Q. What statistical approaches are recommended for interpreting contradictory bioactivity data across assays?

- Methodology :

- Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., solvent, cell line).

- Use Bayesian meta-analysis to reconcile discrepancies between in vitro and in vivo results.

- Validate with orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Structural and Mechanistic Insights

Q. How does the electron-withdrawing bromine substituent influence the compound’s electronic structure and reactivity?

- Methodology :

- Compare Hammett σ values for bromine (-0.23) to predict effects on reaction rates (e.g., electrophilic substitution).

- Use cyclic voltammetry to measure redox potentials, revealing impacts on electron-deficient aromatic systems.

- Computational NBO analysis quantifies charge distribution (e.g., increased positive charge at the benzoate carbonyl) .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

- Methodology : Analyze X-ray data (e.g., ) for:

- Halogen bonding : Br···O/N interactions (2.8–3.3 Å).

- π-π stacking : Distance between aromatic rings (~3.5 Å).

- Hydrogen bonds : N-H···O and C-H···O networks.

- These interactions influence solubility, melting point, and mechanical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.